2-(benzylamino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-(Benzylamino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is an organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of benzylamine with a suitable quinazolinone precursor. One common method includes the condensation of 2-aminobenzylamine with 7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with varying degrees of oxidation.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted quinazolinones with different alkyl or aryl groups.
Scientific Research Applications
2-(Benzylamino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: Shares a similar benzylamino moiety but differs in its core structure and biological activity.
N-Benzyl-2-phenylethylamine: Another benzylamine derivative with different applications and properties.
Uniqueness
2-(Benzylamino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific quinazolinone core structure, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development.
Properties
IUPAC Name |
2-(benzylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-17(2)8-14-13(15(21)9-17)11-19-16(20-14)18-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJUVIFHRCBCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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